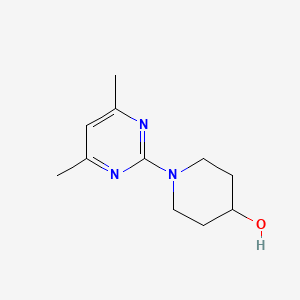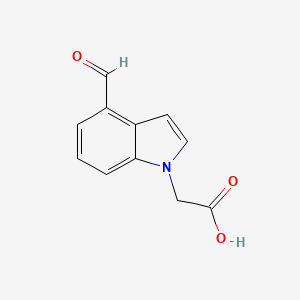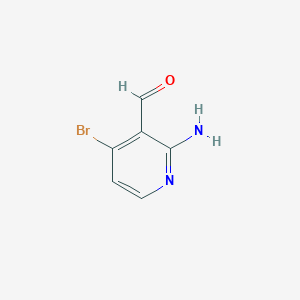
2-Amino-4-bromonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, where the 4-position of the pyridine ring is substituted with a bromine atom and the 2-position with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromonicotinaldehyde typically involves the bromination of 2-amino-3-pyridinecarboxaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane at room temperature . The reaction proceeds with high regioselectivity, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
2-Amino-4-bromonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Amino-4-bromonicotinic acid.
Reduction: 2-Amino-4-bromonicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-bromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-4-bromonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups allow it to form Schiff bases with amines, which can further react to form various bioactive compounds.
類似化合物との比較
Similar Compounds
2-Amino-3-bromonicotinaldehyde: Similar structure but with the bromine atom at the 3-position.
2-Amino-4-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-fluoronicotinaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the nicotinaldehyde scaffold. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological and chemical properties.
特性
分子式 |
C6H5BrN2O |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
2-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |
InChIキー |
IHVNONKNEQXMRB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


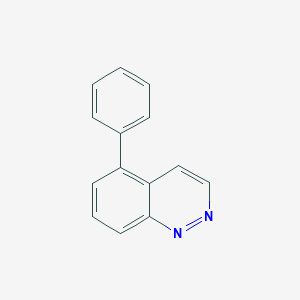

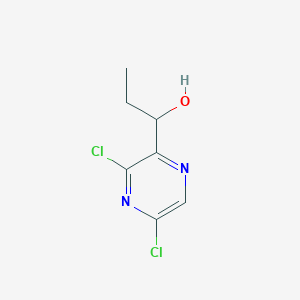
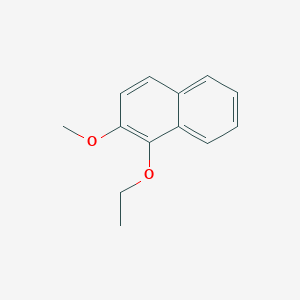
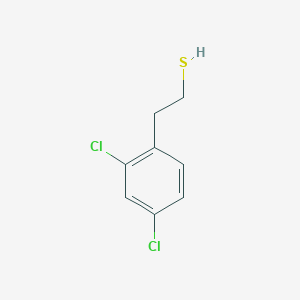
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)


![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)


